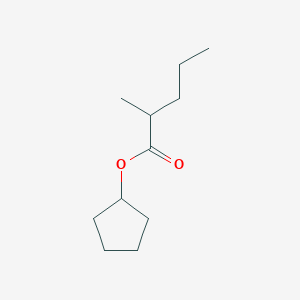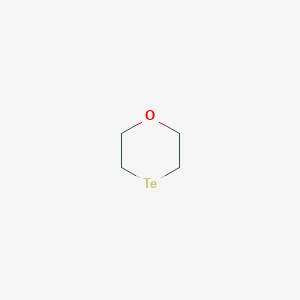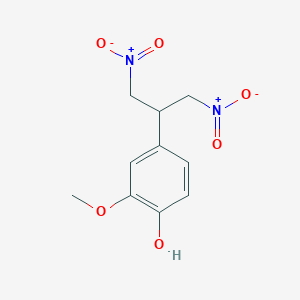
4-(1,3-Dinitropropan-2-yl)-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Dinitropropan-2-yl)-2-methoxyphenol is an organic compound characterized by the presence of nitro groups, a methoxy group, and a phenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dinitropropan-2-yl)-2-methoxyphenol typically involves the reaction of 4-methoxyphenol with 1,3-dinitropropane under specific conditions. One common method involves dissolving the aldehyde precursor in nitromethane and adding basic alumina as a catalyst. The reaction mixture is heated under an inert atmosphere, such as argon, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as column chromatography and recrystallization to obtain high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-Dinitropropan-2-yl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, reduction may produce diamino derivatives, and substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
4-(1,3-Dinitropropan-2-yl)-2-methoxyphenol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of dyes and pigments
Wirkmechanismus
The mechanism of action of 4-(1,3-Dinitropropan-2-yl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound a potential candidate for anticancer therapies. Additionally, the phenol group can interact with various enzymes and proteins, modulating their activity and contributing to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(1,3-Dinitropropan-2-yl)-2-methoxyphenol include:
- 3-(1,3-Dinitropropan-2-yl)-4H-chromen-4-one
- 3,5-Dinitro-1,2,4-triazolates
- 1-(1,3-Dinitropropan-2-yl)-4-methylbenzene .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
6178-43-4 |
|---|---|
Molekularformel |
C10H12N2O6 |
Molekulargewicht |
256.21 g/mol |
IUPAC-Name |
4-(1,3-dinitropropan-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C10H12N2O6/c1-18-10-4-7(2-3-9(10)13)8(5-11(14)15)6-12(16)17/h2-4,8,13H,5-6H2,1H3 |
InChI-Schlüssel |
OFZHJZSVWXKNJF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(C[N+](=O)[O-])C[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


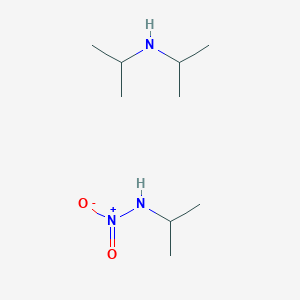

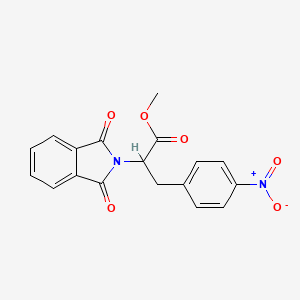
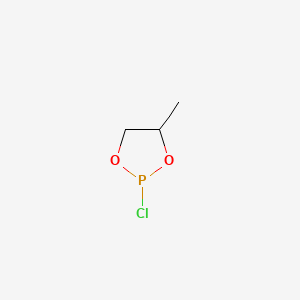
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)](/img/structure/B14737190.png)
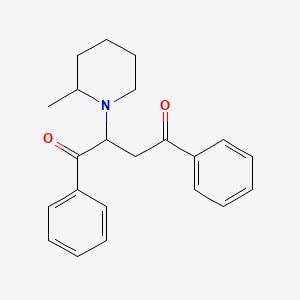
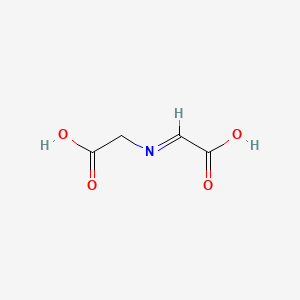


![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)
